Chloro(3-methoxyhexan-2-yl)mercury
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Overview
Description
Chloro(3-methoxyhexan-2-yl)mercury is an organomercury compound with the molecular formula C7H15ClHgO. This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxyhexan-2-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(3-methoxyhexan-2-yl)mercury typically involves the reaction of mercury(II) chloride with 3-methoxyhexan-2-yl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired organomercury compound. The general reaction can be represented as follows:
HgCl2+C7H15Cl→C7H15HgCl+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-methoxyhexan-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.
Decomposition: Under certain conditions, the compound can decompose, releasing mercury and other byproducts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and phosphines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercury center.
Reducing Agents: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can form mercaptides, while oxidation reactions can produce mercury(II) oxide.
Scientific Research Applications
Chloro(3-methoxyhexan-2-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of chloro(3-methoxyhexan-2-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center can form strong bonds with sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including toxicity and therapeutic activity.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar to methylmercury, used in various industrial and medical applications.
Phenylmercury: An organomercury compound with applications in agriculture and industry.
Uniqueness
Chloro(3-methoxyhexan-2-yl)mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other organomercury compounds. Its combination of a chloro group and a 3-methoxyhexan-2-yl group provides unique properties that make it valuable in specific research and industrial applications.
Properties
CAS No. |
62594-76-7 |
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Molecular Formula |
C7H15ClHgO |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
chloro(3-methoxyhexan-2-yl)mercury |
InChI |
InChI=1S/C7H15O.ClH.Hg/c1-4-6-7(5-2)8-3;;/h5,7H,4,6H2,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
ASALSKOQRIQOOR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
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